N-(4-CHLOROPHENYL)-N'-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA
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Overview
Description
N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a nitropyridyl group, and a thiourea linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2-chloroethyl isothiocyanate, followed by the introduction of the 5-nitro-2-pyridyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thiourea linkage can be oxidized to form sulfonyl derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with specific cellular targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-{2-[(5-nitro-1,3-thiazol-2-yl)amino]ethyl}thiourea
- N-(4-Chlorophenyl)-N’-{2-[(5-nitro-2-furyl)amino]ethyl}thiourea
Uniqueness
Compared to similar compounds, N-(4-CHLOROPHENYL)-N’-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitropyridyl group, in particular, provides unique electronic properties that enhance its interaction with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(5-nitropyridin-2-yl)amino]ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c15-10-1-3-11(4-2-10)19-14(23)17-8-7-16-13-6-5-12(9-18-13)20(21)22/h1-6,9H,7-8H2,(H,16,18)(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAATVIYORCZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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